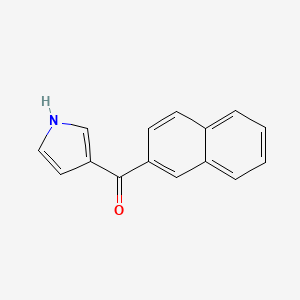

Naphthalen-2yl(1H-pyrrol-3-yl)methanone

Description

Naphthalen-2-yl(1H-pyrrol-3-yl)methanone is a heterocyclic compound featuring a naphthalene moiety linked via a ketone bridge to a pyrrole ring. Its molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.26 g/mol (inferred from the 1-naphthyl isomer in ). The naphthalene ring enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

This class of compounds is synthesized via cross-coupling reactions, such as Ullmann or Buchwald-Hartwig couplings, or through Friedel-Crafts acylation (). Applications are primarily in medicinal chemistry, with analogs showing activity as tubulin polymerization inhibitors () or cannabinoid receptor ligands ().

Properties

IUPAC Name |

naphthalen-2-yl(1H-pyrrol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(14-7-8-16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQDJPURKURBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CNC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2yl(1H-pyrrol-3-yl)methanone typically involves the reaction of 2-naphthaldehyde with a pyrrole derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the methanone linkage .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2yl(1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methanone group to a methylene group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sulfuric acid or aluminum chloride as catalysts.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Methylene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Naphthalen-2yl(1H-pyrrol-3-yl)methanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Naphthalen-2yl(1H-pyrrol-3-yl)methanone in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

Key structural analogs differ in the aryl group attached to the pyrrole ring. Substitutions impact physicochemical properties and biological activity:

| Compound Name | Substituent on Aryl Group | Melting Point (°C) | Molecular Weight (g/mol) | Key Activity | Reference ID |

|---|---|---|---|---|---|

| Naphthalen-2-yl(1H-pyrrol-3-yl)methanone | 2-Naphthyl | Not reported | 221.26 | Inferred from analogs: CB1R affinity | |

| (4-Bromophenyl)(1H-pyrrol-3-yl)methanone (3g) | 4-Bromophenyl | 148–149 | 344.22 | Structural studies | |

| (p-Tolyl)(1H-pyrrol-3-yl)methanone (3h) | 4-Methylphenyl | 156–158 | 265.31 | Anticancer (tubulin inhibition) | |

| (3,4,5-Trimethoxyphenyl)(1H-pyrrol-3-yl)methanone (9) | 3,4,5-Trimethoxyphenyl | Not reported | 289.30 | Tubulin polymerization inhibition | |

| 4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone | 3,4,5-Trimethoxyphenyl + 4-fluorophenyl | Not reported | 484.50 | Antineoplastic (breast cancer models) |

Key Findings :

- Electron-withdrawing groups (e.g., bromo in 3g) increase melting points due to enhanced intermolecular interactions .

- 3,4,5-Trimethoxyphenyl derivatives (e.g., compound 9) exhibit potent tubulin inhibition, with IC₅₀ values in the nanomolar range, making them promising anticancer agents .

- The 4-alkoxynaphthalene group in methanone derivatives shows higher CB1 receptor binding affinity (Ki = 12 nM) compared to heterocyclic substituents (e.g., 1H-pyrrol-3-yl: Ki = 28 nM) .

Biological Activity

Naphthalen-2-yl(1H-pyrrol-3-yl)methanone, a compound characterized by its naphthalene and pyrrole moieties, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted at the 2-position with a pyrrole ring connected via a methanone group. This unique structure contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 197.24 g/mol.

The biological activity of Naphthalen-2-yl(1H-pyrrol-3-yl)methanone primarily involves its interaction with various molecular targets, including enzymes and receptors. The specific pathways can vary depending on the biological system under investigation. Preliminary studies suggest that it may modulate pathways associated with cancer cell proliferation and antimicrobial activity.

Anticancer Properties

Research indicates that Naphthalen-2-yl(1H-pyrrol-3-yl)methanone exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have reported that compounds with similar structures can increase p21 levels while decreasing cyclin D1, leading to cell cycle inhibition .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Carcinoma | 10 | Induction of apoptosis |

| Oral Squamous Carcinoma | 6 | Cell cycle arrest |

| HL-60 (Leukemia) | 5 | Inhibition of DNA synthesis |

Antimicrobial Activity

Naphthalen-2-yl(1H-pyrrol-3-yl)methanone has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effective inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

Case Studies

- Study on Anticancer Activity : A study published in Cancer Research demonstrated that derivatives of naphthalene compounds could significantly inhibit the growth of ovarian carcinoma cells, showing an IC50 value of around 10 µM . The study utilized flow cytometry to assess apoptotic cell populations, revealing a marked increase in apoptosis in treated groups compared to controls.

- Antimicrobial Efficacy Research : A recent investigation into the antimicrobial effects of naphthalene derivatives found that Naphthalen-2-yl(1H-pyrrol-3-yl)methanone exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.